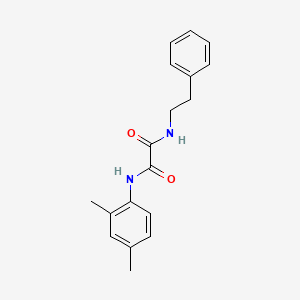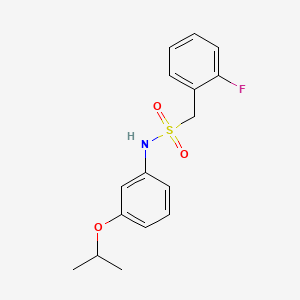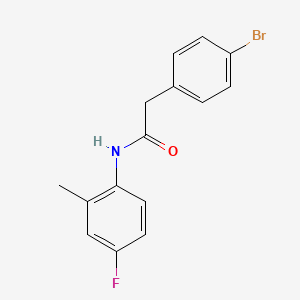![molecular formula C26H18N4O2 B4777152 2-(phenoxymethyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4777152.png)
2-(phenoxymethyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Übersicht
Beschreibung
2-(Phenoxymethyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a novel compound that has gained significant attention in the scientific community due to its potential application in drug discovery and development. This compound belongs to the class of furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives that exhibit a broad range of biological activities, including antitumor, antimicrobial, and antiviral properties.
Wirkmechanismus
The mechanism of action of 2-(phenoxymethyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in the proliferation and survival of cancer cells or the replication of viruses. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
2-(Phenoxymethyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and disrupt the cell cycle. Moreover, this compound has also been reported to modulate the expression of certain genes that are involved in cancer progression and metastasis. In addition, 2-(phenoxymethyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(phenoxymethyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is its broad range of biological activities, which makes it a promising candidate for drug discovery and development. Moreover, this compound is relatively easy to synthesize, and its purity can be confirmed using various analytical techniques. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties. Further studies are needed to address this issue.
Zukünftige Richtungen
There are several future directions for the research on 2-(phenoxymethyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine. Firstly, more studies are needed to elucidate the exact mechanism of action of this compound and its potential targets in cancer and viral infections. Secondly, the structure-activity relationship (SAR) of this compound needs to be investigated to identify more potent derivatives. Thirdly, the pharmacokinetic and pharmacodynamic properties of this compound need to be evaluated to assess its suitability for clinical trials. Finally, the potential application of 2-(phenoxymethyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine in other diseases, such as neurodegenerative disorders and cardiovascular diseases, needs to be explored.
Wissenschaftliche Forschungsanwendungen
2-(Phenoxymethyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has shown promising results in various scientific research applications. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has also shown antimicrobial activity against Gram-positive and Gram-negative bacteria and antiviral activity against herpes simplex virus type 1 (HSV-1).
Eigenschaften
IUPAC Name |
4-(phenoxymethyl)-11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O2/c1-4-10-18(11-5-1)22-23-25-28-21(16-31-20-14-8-3-9-15-20)29-30(25)17-27-26(23)32-24(22)19-12-6-2-7-13-19/h1-15,17H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEQNMYPOLYINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)COC5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenoxymethyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate](/img/structure/B4777069.png)
![butyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B4777077.png)
![N-ethyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4777097.png)
![N-(1H-indol-2-ylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4777105.png)
![2-[2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4777113.png)
![5,5-diphenyl-3-[2-(phenylthio)ethyl]-2,4-imidazolidinedione](/img/structure/B4777114.png)

![2,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide](/img/structure/B4777121.png)


![isopropyl 2-{[(3-imino-3H-benzo[f]chromen-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4777142.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4777148.png)

![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B4777170.png)